molecular formula C12H12ClNO2S2 B6419595 1-(2-chlorophenyl)-N-[(thiophen-3-yl)methyl]methanesulfonamide CAS No. 1060260-98-1

1-(2-chlorophenyl)-N-[(thiophen-3-yl)methyl]methanesulfonamide

Cat. No.: B6419595
CAS No.: 1060260-98-1
M. Wt: 301.8 g/mol
InChI Key: ANTPZBHAAGEDSZ-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-N-[(thiophen-3-yl)methyl]methanesulfonamide is an organic compound that features a chlorophenyl group, a thiophene ring, and a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-N-[(thiophen-3-yl)methyl]methanesulfonamide typically involves the reaction of 2-chlorobenzene with thiophene-3-carboxaldehyde, followed by the introduction of a methanesulfonamide group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-N-[(thiophen-3-yl)methyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Bases like sodium hydroxide (NaOH) or potassium tert-butoxide (t-BuOK) are used to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-chlorophenyl)-N-[(thiophen-3-yl)methyl]methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-N-[(thiophen-3-yl)methyl]methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(2-chlorophenyl)-3-phenyl-2-thiourea: Another compound with a chlorophenyl group and sulfur-containing moiety.

    1-(2-chlorophenyl)-2-thiourea: Similar structure but lacks the thiophene ring.

Uniqueness

1-(2-chlorophenyl)-N-[(thiophen-3-yl)methyl]methanesulfonamide is unique due to the presence of both the thiophene ring and the methanesulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(2-chlorophenyl)-N-(thiophen-3-ylmethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2S2/c13-12-4-2-1-3-11(12)9-18(15,16)14-7-10-5-6-17-8-10/h1-6,8,14H,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANTPZBHAAGEDSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)NCC2=CSC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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